Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate
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Overview
Description
Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate is a chemical compound with a unique structure that includes a cyclohexane ring with two hydroxyl groups and a carboxylic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxyl groups and the carboxylic acid methyl ester group.
Esterification: The carboxylic acid group is then esterified using methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of cyclohexane-1,3,5-trione.
Reduction: Formation of (1alpha,3alpha,5alpha)-3,5-dihydroxy-cyclohexanemethanol.
Substitution: Formation of (1alpha,3alpha,5alpha)-3,5-dichloro-cyclohexanecarboxylic Acid Methyl Ester.
Scientific Research Applications
Chemistry
In chemistry, Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its hydroxyl groups can interact with biological molecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3,5-triol: Similar structure but lacks the ester group.
Cyclohexane-1,3,5-tricarboxylic Acid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.
Methyl Cyclohexanecarboxylate: Similar structure but lacks the hydroxyl groups.
Uniqueness
Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate is unique due to the presence of both hydroxyl groups and an ester group on the cyclohexane ring. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological molecules.
Properties
IUPAC Name |
methyl (3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h5-7,9-10H,2-4H2,1H3/t5?,6-,7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJAVWYVQRYVFS-DGUCWDHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H](C[C@@H](C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156526-48-6 |
Source
|
Record name | 156526-48-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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